molecular formula C4H11N B569968 Diethyl-d6-amine CAS No. 51045-01-3

Diethyl-d6-amine

Cat. No.: B569968
CAS No.: 51045-01-3
M. Wt: 79.176
InChI Key: HPNMFZURTQLUMO-WFGJKAKNSA-N
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Description

Diethyl-d6-amine is a deuterated compound where all six hydrogen atoms in the ethyl groups are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl-d6-amine can be synthesized through various methods. One common approach involves the deuteration of diethylamine. This process typically includes the reaction of diethylamine with deuterated reagents such as deuterated methyl iodide (CD3I) under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes often utilize deuterium gas (D2) and catalysts to achieve high levels of deuterium incorporation. The reaction conditions are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl-d6-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields primary amines or other reduced forms.

    Substitution: Results in the formation of substituted amines or other functionalized compounds.

Scientific Research Applications

Diethyl-d6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a probe molecule in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the fate of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which often exhibit improved metabolic stability and reduced toxicity.

    Industry: Applied in the synthesis of specialty chemicals and materials with enhanced properties due to deuterium incorporation.

Mechanism of Action

The mechanism of action of diethyl-d6-amine is primarily related to its isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies and zero-point energy of the molecule, leading to changes in its chemical reactivity and stability. This isotopic effect is leveraged in various applications, such as improving the metabolic stability of drugs by slowing down their degradation pathways.

Comparison with Similar Compounds

    Dimethyl-d6-amine: Another deuterated amine where all six hydrogen atoms in the methyl groups are replaced with deuterium.

    Ethylene-d4-diamine: A deuterated diamine with four deuterium atoms.

Uniqueness: Diethyl-d6-amine is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Compared to similar compounds, it offers a different balance of molecular weight and isotopic distribution, making it suitable for specific research applications where precise isotopic labeling is required.

Properties

IUPAC Name

2,2,2-trideuterio-N-(2,2,2-trideuterioethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNMFZURTQLUMO-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CNCC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The diethylamine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin diethylamine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
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Synthesis routes and methods II

Procedure details

The diethylamine salt of atorvastatin (Form A) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin diethylamine Form A.
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20 mL
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40 mL
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 32, only substituting respectively for 3,6-bis(4-chlorobutyryl)-N-ethylcarbazole and dimethylamine the appropriate molar equivalent amount of 3,6-bis(5-chlorovaleryl)-N-methylcarbazole, prepared from N-methylcarbazole and 5-chlorovaleryl chloride, and an excess of diethylamine, 3,6-bis(5-diethylaminovaleryl)-N-methylcarbazole is obtained.
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3,6-bis(5-chlorovaleryl)-N-methylcarbazole
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Synthesis routes and methods IV

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a ChiralPak® AD colunm, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl[(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl[(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a Chiralcel® AD column, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl [(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl [(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
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reactant
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Quantity
160 mL
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solvent
Reaction Step One

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